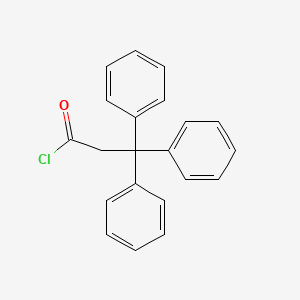

3,3,3-Triphenylpropionyl chloride

Overview

Description

3,3,3-Triphenylpropionyl chloride is a chemical compound with the molecular formula C21H17ClO . It has a molecular weight of 320.81 .

Molecular Structure Analysis

The molecular structure of this compound consists of a propionyl group (a three-carbon chain) attached to a chloride atom and three phenyl groups . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications

Friedel-Crafts Cyclisation

3,3,3-Triphenylpropionyl chloride has been studied in the context of Friedel-Crafts cyclisation reactions. Johnston and Shotter (1974) explored its behaviour when catalysed by aluminium chloride in aromatic substrates like anisole. They found that while β,β,β-Triphenylpropionyl is less easily cyclised compared to its derivatives, it undergoes a transformation to yield 3,3-diphenylindan-1-one and its related products through a complex series of reactions, including αβ-ketonic cleavage and redox reactions (Johnston & Shotter, 1974).

Synthesis of Various Organic Compounds

Karatholuvhu and Fuchs (2004) described the preparation of 3,3,3-Trichloropropyl-1-triphenylphosphonium chloride, a compound related to this compound, for the synthesis of (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes. This illustrates the utility of related compounds in creating a variety of organic molecules with high yields and stereospecificities (Karatholuvhu & Fuchs, 2004).

Catalysis in Acetylenic Compounds

Halpern, James, and Kemp (1961) reported the use of Ruthenium(III) chloride as a catalyst in the hydration of acetylenic compounds, a process potentially relevant to compounds like this compound. This study demonstrates the broader application of catalysis in chemical reactions involving similar compounds (Halpern et al., 1961).

Materials with Molecular Compass and Gyroscope Analogies

Domínguez, Dang, Strouse, and Garcia‐Garibay (2002) worked on materials with molecular structures analogous to macroscopic compasses and gyroscopes. They synthesized samples of 1,4-bis(3,3,3-triphenylpropynyl)benzene from triphenylmethyl chloride, demonstrating the potential of triphenyl-based compounds in developing materials with unique topological properties (Domínguez et al., 2002).

Organocatalysis

Zare and colleagues (2012) utilized Trityl chloride (triphenylmethyl chloride, a compound related to this compound) as an organocatalyst for synthesizing 14-aryl-14H-dibenzo[a,j]xanthenes. This study highlights the effectiveness of triphenyl-based catalysts in synthesizing complex organic compounds (Zare et al., 2012).

properties

IUPAC Name |

3,3,3-triphenylpropanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClO/c22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPLXBBDSPRTDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B3126113.png)

![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B3126135.png)

![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate](/img/structure/B3126149.png)

![4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate](/img/structure/B3126164.png)

![4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B3126187.png)

![Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B3126188.png)